molecular formula C7H7Br2N B1172656 Nonanedioic acid, 2-propyl- CAS No. 10348-26-2

Nonanedioic acid, 2-propyl-

Cat. No.: B1172656
CAS No.: 10348-26-2
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Description

Contextualization within Dicarboxylic Acid Chemistry

2-Propylnonanedioic acid belongs to the family of dicarboxylic acids, which are organic compounds characterized by the presence of two carboxyl functional groups (-COOH). fiveable.me These functional groups impart acidic properties and allow for a wide range of chemical reactions, making dicarboxylic acids valuable as building blocks in the synthesis of polymers, pharmaceuticals, and other complex organic molecules. fiveable.me

The parent compound, nonanedioic acid, also known as azelaic acid, is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley. atamanchemicals.comatamanchemicals.com It is produced industrially through the ozonolysis of oleic acid. atamanchemicals.com Nonanedioic acid itself has been a subject of research for its various biological activities and applications. atamanchemicals.comatamanchemicals.com The addition of a propyl group at the second carbon position, creating 2-propylnonanedioic acid, modifies the parent structure, influencing its physical and chemical properties.

Dicarboxylic acids are broadly classified by the length of the carbon chain separating their two carboxyl groups. The properties of these acids, such as solubility and melting point, are significantly affected by this chain length. fiveable.mersc.org The introduction of an alkyl substituent, like the propyl group in 2-propylnonanedioic acid, further diversifies the properties and potential applications of this class of compounds. Research into substituted dicarboxylic acids often focuses on how these modifications alter physical properties like vapor pressure and their utility in creating new materials. tandfonline.com

Structural Characteristics and Isomeric Considerations

The fundamental structure of 2-propylnonanedioic acid is a nine-carbon chain with carboxyl groups at each end (positions 1 and 9). A propyl group (-CH₂CH₂CH₃) is attached to the carbon atom at the second position. The presence of this substituent group introduces a chiral center, a key feature with significant implications for the compound's stereochemistry.

Table 1: Structural Details of 2-Propylnonanedioic Acid

FeatureDescription
Molecular Formula C₁₂H₂₂O₄
Parent Chain Nonanedioic acid (Azelaic acid)
Functional Groups Two Carboxyl groups (-COOH)
Substituent Propyl group (-CH₂CH₂CH₃) at C-2
Chirality The C-2 carbon is a chiral center

Isomeric Forms:

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org For 2-propylnonanedioic acid, several types of isomerism are possible:

Constitutional Isomers: These isomers have the same molecular formula but different connectivity. For example, the propyl group could be attached to the third or fourth carbon of the nonanedioic acid chain, resulting in 3-propylnonanedioic acid or 4-propylnonanedioic acid, which would be constitutional isomers of the 2-propyl version.

Stereoisomers: Due to the chiral carbon at the C-2 position, 2-propylnonanedioic acid can exist as a pair of enantiomers. quora.com Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com These are designated as (R)-2-propylnonanedioic acid and (S)-2-propylnonanedioic acid. These two isomers will have identical physical properties, such as melting and boiling points, but will rotate plane-polarized light in opposite directions. masterorganicchemistry.com

Historical Development of Research on Substituted Nonanedioic Acids

Historically, research on dicarboxylic acids has been extensive, particularly focusing on their synthesis, physical properties, and applications in polymer chemistry. The study of substituted dicarboxylic acids has evolved from this foundation. Early research often centered on understanding the impact of substituents on the acidity and reactivity of the carboxyl groups. libretexts.org

The development of advanced analytical techniques, such as various forms of spectroscopy and chromatography, has enabled more detailed investigation into the structure and properties of more complex dicarboxylic acids. Research into substituted nonanedioic acids, specifically, has been driven by the search for new monomers for specialty polymers and as components in synthetic lubricants. While the parent compound, nonanedioic acid, has a well-documented history of research and application, specific substituted variants like 2-propylnonanedioic acid appear less frequently in historical literature, suggesting they have not been a major focus of academic or industrial research. The existence of a patent mentioning 2-propylnonanedioic acid indicates some level of industrial interest, likely as an intermediate in the synthesis of other compounds. google.com

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for dicarboxylic acids is vibrant, with a strong focus on sustainable production methods and novel applications. metall-mater-eng.comnih.gov Advanced techniques like X-ray photoelectron spectroscopy are being used to study the surface chemistry and interactions of dicarboxylic acids in materials science applications. metall-mater-eng.com

However, a significant knowledge gap exists when it comes to specifically "2-propylnonanedioic acid." A thorough review of scientific literature reveals a scarcity of dedicated research on its synthesis, characterization, and potential applications. Its properties are not well-documented in publicly accessible databases. This lack of information presents several areas for future research:

Synthesis: Developing and optimizing a reliable synthetic route to produce 2-propylnonanedioic acid, particularly with stereochemical control to isolate the (R) and (S) enantiomers, would be a foundational step.

Physicochemical Properties: Detailed characterization of its physical properties, including melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is needed. For stereoisomers, chiroptical properties like specific rotation would need to be determined.

Reactivity and Applications: Investigating the reactivity of 2-propylnonanedioic acid in polymerization reactions or as a building block for other specialty chemicals could uncover novel applications. The presence of the propyl group could, for example, impart improved solubility or different mechanical properties to resulting polymers.

Properties

CAS No.

10348-26-2

Molecular Formula

C7H7Br2N

Synonyms

Nonanedioic acid, 2-propyl-

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Propylnonanedioic Acid

De Novo Synthetic Approaches

De novo synthesis of 2-propylnonanedioic acid involves constructing the molecule from simpler, more readily available precursors through controlled chemical reactions. These approaches can be broadly categorized into conventional routes that typically yield racemic mixtures and more advanced stereoselective methods designed to produce specific enantiomers.

Conventional methods for synthesizing α-alkylated dicarboxylic acids like 2-propylnonanedioic acid primarily rely on the alkylation of activated methylene (B1212753) compounds. The malonic ester synthesis is a classic and highly versatile method for forming substituted carboxylic acids. wikipedia.orgaskthenerd.comlibretexts.org

A plausible route to 2-propylnonanedioic acid via this method would involve a sequential dialkylation of diethyl malonate. First, the malonic ester is deprotonated with a suitable base, such as sodium ethoxide, to form a stabilized enolate. jove.com This nucleophile is then reacted with a long-chain alkyl halide, specifically a 1-haloheptane (e.g., 1-bromoheptane), in an SN2 reaction. A second deprotonation-alkylation sequence is then performed using a propyl halide (e.g., 1-bromopropane). The resulting dialkylated malonic ester is subsequently subjected to acidic hydrolysis and heat, which saponifies the ester groups and induces decarboxylation to yield the final product, 2-propylnonanedioic acid. libretexts.orgorganicchemistrytutor.com

An alternative approach involves the direct α-alkylation of a pre-formed nonanedioic acid (azelaic acid) derivative. Diethyl azelate can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to selectively generate an enolate at one of the α-carbons. youtube.com This enolate can then be reacted with a propyl halide. Subsequent hydrolysis of the ester groups would furnish the desired product. A key challenge in this method is controlling mono- versus di-alkylation.

Table 1: Comparison of Conventional Synthetic Routes

Method Starting Materials Key Reagents Intermediate(s) Advantages Disadvantages
Malonic Ester Synthesis Diethyl malonate, 1-Haloheptane, 1-HalopropaneSodium ethoxide, H₃O⁺, HeatDiethyl (heptyl)(propyl)malonateWell-established, versatile. wikipedia.orgMulti-step process, potential for side reactions. wikipedia.org
Direct α-Alkylation Diethyl azelate, 1-HalopropaneLithium diisopropylamide (LDA)Diethyl 2-propylnonanedioateFewer steps.Requires strong base, risk of polyalkylation and side reactions.

The presence of a stereocenter at the C2 position necessitates asymmetric synthesis strategies to access enantiomerically pure (R)- or (S)-2-propylnonanedioic acid. Such methods are crucial for applications where stereochemistry dictates biological activity or material properties.

One established strategy involves the use of chiral auxiliaries. For instance, a derivative of nonanedioic acid could be covalently attached to a chiral molecule, such as a pseudoephedrine or Evans oxazolidinone auxiliary. The steric influence of the auxiliary would then direct the alkylation of the α-carbon by a propyl electrophile to preferentially form one diastereomer. Subsequent cleavage of the auxiliary would release the enantioenriched 2-propylnonanedioic acid.

Catalytic asymmetric methods represent a more atom-economical approach. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful technique for creating stereocenters. nih.govnih.gov A potential, albeit complex, chemo-enzymatic route could involve creating an allylic substrate from a precursor which is then subjected to an asymmetric alkylation reaction using a chiral palladium-phosphine ligand complex to set the stereochemistry at the C2 position.

Furthermore, chiral Brønsted acids have emerged as effective catalysts in asymmetric transformations. researchgate.netnih.gov A catalytic system employing an axially chiral dicarboxylic acid could potentially catalyze the enantioselective addition of a nucleophile to an α,β-unsaturated dicarboxylic acid precursor, establishing the chiral center that, after further transformations, leads to the target molecule.

Table 2: Potential Asymmetric Synthesis Strategies

Strategy Principle Potential Reagents/Catalysts Expected Outcome Key Challenge
Chiral Auxiliary Substrate-controlled diastereoselective alkylation.Evans oxazolidinones, Myers' pseudoephedrine.High diastereomeric excess (d.e.).Stoichiometric use of auxiliary, additional protection/deprotection steps.
Catalytic Asymmetric Alkylation Enantioselective C-C bond formation using a chiral catalyst.Pd(0) with chiral ligands (e.g., Trost ligand, PHOS). nih.govHigh enantiomeric excess (e.e.).Substrate synthesis and catalyst optimization.
Chiral Brønsted Acid Catalysis Enantioselective protonation or activation. researchgate.netAxially chiral phosphoric acids or dicarboxylic acids. nih.govVariable e.e. depending on substrate.Designing a suitable precursor and reaction pathway.

Biocatalytic and Chemoenzymatic Production Methods

Biocatalytic approaches offer environmentally benign alternatives to traditional chemical synthesis, utilizing the high selectivity of enzymes and microbial metabolic pathways to produce complex molecules under mild conditions.

While no natural microbial pathway is known to produce 2-propylnonanedioic acid specifically, synthetic biology provides tools to engineer microorganisms for its production. Many microbes, particularly yeast of the genus Candida, can convert long-chain fatty acids and alkanes into α,ω-dicarboxylic acids through the ω-oxidation pathway. nih.govresearchgate.netacs.org This pathway involves enzymes like cytochrome P450 monooxygenases that hydroxylate the terminal methyl group, followed by alcohol and aldehyde dehydrogenases that complete the oxidation to a carboxylic acid.

To produce a branched-chain dicarboxylic acid, this pathway would need to be engineered in a host organism like E. coli or Saccharomyces cerevisiae. nih.govresearchgate.net One hypothetical strategy would involve providing the engineered microbe with a propyl-branched fatty acid precursor. The native or heterologously expressed ω-oxidation machinery would then convert this substrate into the corresponding dicarboxylic acid. The success of this approach would depend on the substrate tolerance of the enzymes in the pathway.

Alternatively, pathways that build dicarboxylic acids from smaller units could be modified. For example, pathways involving polyketide synthases (PKSs) or reversal of β-oxidation could potentially be engineered to incorporate propylmalonyl-CoA as an extender unit instead of the usual malonyl-CoA, leading to the formation of a propyl-branched chain. nih.gov Nature does produce branched-chain dicarboxylic acids, such as diabolic acids found in Butyrivibrio bacteria, indicating that biosynthetic machinery for such structures exists. wikipedia.org

The use of isolated enzymes, either in vitro or immobilized, allows for high reaction specificity and avoids the complexities of cellular metabolism. A chemoenzymatic approach could combine chemical synthesis of a key intermediate with a highly selective enzymatic step.

For instance, an enzyme could be used to stereoselectively functionalize a precursor molecule. While enzymes that directly alkylate a dicarboxylic acid are not common, other enzyme classes could be employed. For example, certain aldolases can catalyze the C-C bond formation between a carbonyl compound and a 2-oxo acid nucleophile, a reaction that could be adapted to build the required carbon skeleton stereoselectively. nih.gov

Directed evolution and protein engineering are powerful tools for optimizing enzymes or creating entirely new biocatalytic functions. researchgate.net An existing enzyme with promiscuous activity towards a non-natural substrate, such as an esterase or a P450 monooxygenase, could be evolved to efficiently catalyze a key step in the synthesis of 2-propylnonanedioic acid. For example, a photodecarboxylase like CvFAP, which naturally acts on fatty acids, has been shown to convert long-chain dicarboxylic acids into alkanes. researchgate.netnih.govnih.gov Engineering such an enzyme could potentially reverse or modify its function for synthetic purposes.

Synthesis of Analogues and Derivatives of 2-Propylnonanedioic Acid

The two carboxylic acid functional groups in 2-propylnonanedioic acid make it a versatile platform for synthesizing a wide range of derivatives and analogues. These modifications can be used to produce polymers, surfactants, and other functional materials.

Standard derivatization reactions for carboxylic acids can be readily applied. libretexts.orgcolostate.edu

Esterification: Reaction with alcohols under acidic catalysis or via an acid chloride intermediate yields mono- or di-esters. These derivatives are often used as plasticizers or lubricants.

Amidation: Conversion to the diacyl chloride followed by reaction with amines produces amides. Reaction with diamines can lead to the formation of polyamides, analogous to nylon.

Reduction: Both carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-propylnonane-1,9-diol, a useful monomer for polyesters and polyurethanes.

Anhydride (B1165640) Formation: Intramolecular anhydride formation is not possible due to the chain length, but intermolecular reaction can produce polyanhydrides. Reaction with substituted cyclic dicarboxylic acid anhydrides can create more complex structures. google.com

Analogues can be synthesized by using different alkyl halides in the synthetic routes described in section 2.1. For instance, using an alkenyl or alkynyl halide in the alkylation step would introduce unsaturation into the side chain. Similarly, starting with a different dicarboxylic acid backbone would vary the chain length. The synthesis of alkenyl succinic anhydrides from fatty acid derivatives provides a template for creating related structures with potential applications as sizing agents. core.ac.ukwikipedia.org

Table 3: Potential Derivatives of 2-Propylnonanedioic Acid and Their Synthesis

Derivative Class General Structure (R = C₇H₁₄COOH) Synthetic Reagent(s) Potential Application
Diesters R-CH(C₃H₇)-COOR'R'-OH, Acid catalyst (e.g., H₂SO₄)Plasticizers, Lubricants
Diamides R-CH(C₃H₇)-CONR'₂SOCl₂, then HNR'₂Monomers for polyamides
Diol R-CH(C₃H₇)-CH₂OHLiAlH₄, then H₃O⁺Monomers for polyesters/polyurethanes
Diacyl Halide R-CH(C₃H₇)-COXSOCl₂ or (COCl)₂Reactive intermediate for synthesis

Esterification and Amidation Reactions for Structural Modification

The presence of two carboxylic acid groups in 2-propylnonanedioic acid offers versatile opportunities for structural modification through esterification and amidation reactions. These reactions are fundamental in altering the compound's polarity, solubility, and reactivity, thereby paving the way for a diverse range of derivatives.

Esterification:

Esterification of 2-propylnonanedioic acid can be achieved by reacting it with various alcohols in the presence of an acid catalyst. The reaction, which is reversible, typically involves heating the mixture to drive the formation of the ester and removal of water. Common catalysts for such reactions include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts. The choice of alcohol can range from simple alkanols (e.g., methanol, ethanol) to more complex polyols, leading to the formation of monoesters, diesters, or polyesters.

For instance, a reaction analogous to the esterification of azelaic acid would involve refluxing 2-propylnonanedioic acid with an excess of the desired alcohol and a catalytic amount of acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The resulting esters are expected to exhibit increased hydrophobicity compared to the parent diacid.

Table 1: Hypothetical Esterification Reactions of 2-Propylnonanedioic Acid
Reactant AlcoholPotential ProductCatalystTypical Reaction Conditions
MethanolDimethyl 2-propylnonanedioateSulfuric Acid (H₂SO₄)Reflux in excess methanol
Ethanol (B145695)Diethyl 2-propylnonanedioatep-Toluenesulfonic acid (p-TsOH)Reflux in excess ethanol with azeotropic water removal
1,4-ButanediolPolyesterTitanium(IV) butoxideMelt polycondensation at elevated temperatures

Amidation:

Amidation of 2-propylnonanedioic acid involves its reaction with amines to form amides. This can be accomplished through several methods. A common laboratory-scale method is the conversion of the carboxylic acid groups to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. This two-step process is generally efficient and yields the corresponding diamide.

Direct amidation, which avoids the use of harsh activating agents, can also be employed. This often requires higher temperatures and may be facilitated by catalysts such as boric acid or certain metal complexes. The reaction of 2-propylnonanedioic acid with diamines would lead to the formation of polyamides, a class of polymers with significant industrial importance.

Table 2: Potential Amidation Reactions of 2-Propylnonanedioic Acid
Reactant AminePotential ProductMethodTypical Reagents/Conditions
Ammonia2-PropylnonanediamideAcyl chloride route1. SOCl₂ or (COCl)₂ 2. Excess NH₃
ButylamineN,N'-Dibutyl-2-propylnonanediamideDirect amidationHigh temperature, possibly with a catalyst
HexamethylenediaminePolyamideMelt polycondensationFormation of a nylon-type salt followed by heating under vacuum

Synthesis of Functionalized Derivatives for Material Science Applications

The dicarboxylic acid structure of 2-propylnonanedioic acid makes it a promising building block for the synthesis of functionalized polymers and materials. The propyl group at the 2-position can introduce unique properties such as altered crystallinity, solubility, and thermal characteristics compared to polymers derived from its linear counterpart, azelaic acid.

Polyesters and Polyamides:

As mentioned, 2-propylnonanedioic acid can serve as a monomer for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The presence of the propyl side chain is expected to disrupt the packing of the polymer chains, potentially leading to materials with lower melting points, increased flexibility, and enhanced solubility in organic solvents. These properties could be advantageous for applications in coatings, adhesives, and specialty plastics.

The synthesis of these polymers would typically involve melt polycondensation, where the monomers are heated above their melting points in the presence of a catalyst, and the water byproduct is removed under vacuum to drive the reaction to completion.

Functionalized Derivatives:

Further functionalization of 2-propylnonanedioic acid can lead to derivatives with tailored properties for specific material science applications. For example, the carboxylic acid groups can be reacted with compounds containing other functional moieties.

Reaction with Glycidol (B123203): Esterification with glycidol would introduce epoxy groups, creating a derivative that can be used as a crosslinking agent or a monomer in the synthesis of epoxy resins.

Reaction with Allyl Alcohol: Esterification with allyl alcohol would yield a diester with terminal double bonds, which could be polymerized via free-radical polymerization to form crosslinked networks or used in thiol-ene click chemistry.

Biochemical Pathways and Molecular Interactions of 2 Propylnonanedioic Acid

Natural Occurrence and Biosynthetic Origin Research

It is important to note that the absence of information does not definitively mean that 2-propylnonanedioic acid has no biological role. It may indicate that this specific compound has not yet been a subject of biochemical and molecular investigation, or that such research has not been published in publicly accessible databases.

Advanced Analytical and Spectroscopic Characterization of 2 Propylnonanedioic Acid

Chromatographic Separation Techniques Development

Chromatographic methods are fundamental for the separation and quantification of 2-propylnonanedioic acid from complex matrices. Gas and liquid chromatography, coupled with mass spectrometry, provide the requisite sensitivity and selectivity for its analysis.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids like 2-propylnonanedioic acid, derivatization is typically required to increase volatility and improve chromatographic peak shape. A common derivatization method involves esterification, for example, by reaction with diazomethane (B1218177) or a trimethylsilyl (B98337) (TMS) agent.

An established GC-MS methodology for the analysis of dicarboxylic acids involves the use of a non-polar capillary column, such as a DB-5ms. The temperature program would typically start at a low temperature to allow for the separation of more volatile components, followed by a ramp to a higher temperature to elute the derivatized 2-propylnonanedioic acid.

The mass spectrum of the derivatized 2-propylnonanedioic acid would exhibit a molecular ion peak corresponding to the derivative, as well as characteristic fragment ions. The fragmentation pattern of dicarboxylic acid esters often includes the loss of the alkoxy group and successive losses of hydrocarbon fragments from the alkyl chain. Alpha-cleavage next to the carbonyl groups is also a common fragmentation pathway.

Table 1: Predicted GC-MS Parameters for the Analysis of Derivatized 2-Propylnonanedioic Acid

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV

| MS Scan Range | m/z 50-500 |

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal technique for the direct analysis of 2-propylnonanedioic acid without the need for derivatization. Reversed-phase liquid chromatography is a common approach for separating dicarboxylic acids.

A typical LC-MS protocol would utilize a C18 stationary phase with a mobile phase gradient consisting of an aqueous component (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of carboxylic acids as it readily forms [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural confirmation by monitoring specific precursor-to-product ion transitions.

Table 2: Predicted LC-MS Parameters for the Analysis of 2-Propylnonanedioic Acid

Parameter Value
LC Column C18, 100 mm x 2.1 mm ID, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
MS Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode

| MS/MS Transition | Predicted [M-H]⁻ → characteristic fragment ions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-propylnonanedioic acid is expected to show distinct signals for the protons in the propyl group and the main nonanedioic acid chain. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), although this signal can be exchangeable with deuterium (B1214612) in certain solvents. rsc.org The proton at the chiral center (C2) would likely appear as a multiplet.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield positions (δ 170-185 ppm). rsc.org The chemical shifts of the aliphatic carbons will be in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Propylnonanedioic Acid

Position Predicted ¹H Chemical Shift Predicted ¹³C Chemical Shift
Carboxyl (C1, C9) 10-13 (broad s, 2H) 175-180
C2 Multiplet ~45
Propyl-CH₂ Multiplet ~35
Propyl-CH₂ Multiplet ~20
Propyl-CH₃ Triplet ~14

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of atoms within the molecule.

A ¹H-¹H COSY spectrum will reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton network within the propyl group and along the main aliphatic chain.

An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the attachment of the propyl group to the C2 position of the nonanedioic acid backbone by observing correlations between the propyl protons and the carbons of the main chain, including the C1 and C3 carbons. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 2-propylnonanedioic acid will be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption corresponding to the C=O stretching vibration of the carboxylic acid will be observed around 1700-1725 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic chain and propyl group will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, is also useful for characterizing 2-propylnonanedioic acid. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-C stretching and CH₂ bending modes of the aliphatic backbone will give rise to distinct signals in the fingerprint region of the Raman spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for 2-Propylnonanedioic Acid

Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
O-H Stretch (H-bonded) 2500-3300 (broad) Weak/Not observed
C-H Stretch 2850-3000 2850-3000
C=O Stretch 1700-1725 (strong) 1640-1680
CH₂ Bend ~1465 ~1450

Advanced Mass Spectrometry Approaches (e.g., MS/MS Fragmentation)

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for the detailed structural elucidation of complex molecules like 2-propylnonanedioic acid. These methods provide in-depth information about the molecule's fragmentation pathways, allowing for unambiguous identification and characterization.

In a typical MS/MS experiment, the protonated or deprotonated molecule of 2-propylnonanedioic acid is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these product ions provides a veritable fingerprint of the molecule's structure.

For dicarboxylic acids such as 2-propylnonanedioic acid, fragmentation patterns are influenced by the presence of the two carboxyl groups and the alkyl side chain. Common fragmentation pathways involve neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the carbon backbone. The position of the propyl group at the second carbon atom introduces specific fragmentation routes that are crucial for its definitive identification.

Detailed analysis of the MS/MS spectrum would reveal a series of product ions. The precise masses of these fragments allow for the determination of the elemental composition of each piece of the original molecule, thereby confirming the structure of 2-propylnonanedioic acid. While a definitive fragmentation table can only be generated from experimental data, the expected fragmentation patterns can be predicted based on the established principles of mass spectrometry.

A hypothetical MS/MS fragmentation data table for the [M-H]⁻ ion of 2-propylnonanedioic acid is presented below to illustrate the expected fragmentation patterns. The precursor ion would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound minus one proton.

Table 1: Hypothetical MS/MS Fragmentation Data for 2-Propylnonanedioic Acid ([M-H]⁻)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
215.1283197.1178H₂OLoss of a water molecule
215.1283171.1228CO₂Decarboxylation from one end
215.1283127.1123CO₂ + C₃H₈Loss of CO₂ and the propyl side chain
215.128399.0810C₇H₁₂O₂Cleavage of the carbon chain

Mechanistic Studies and Structure Activity Relationship Sar Investigations of 2 Propylnonanedioic Acid

Elucidation of Molecular Mechanisms in Biological Systems

No studies detailing the molecular interactions, such as enzyme inhibition, receptor binding, or modulation of signaling pathways, specifically for 2-propylnonanedioic acid were found. Research into its biological targets and the downstream effects of its interactions has not been publicly documented.

Structure-Function Correlation Studies in Non-Biological Contexts

There is a lack of available data on the relationship between the chemical structure of 2-propylnonanedioic acid and its functions in non-biological applications. This includes its potential use as a monomer in polymer synthesis, a component in lubricants, or as a plasticizer, where understanding how its specific isomeric form influences material properties would be crucial.

Allosteric Modulation and Conformational Dynamics Research

No literature was identified that investigates the potential for 2-propylnonanedioic acid to act as an allosteric modulator of any protein. Furthermore, research into its conformational dynamics, which would explore the different spatial arrangements of its atoms and their influence on its activity, is not available.

Due to the strict adherence to providing information solely on "Nonanedioic acid, 2-propyl-," and the absence of any relevant data, the requested article with detailed research findings and data tables cannot be produced.

Theoretical and Computational Chemistry Applications to 2 Propylnonanedioic Acid

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and various physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used for these purposes nih.govmdpi.com.

For 2-propylnonanedioic acid, DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be utilized to optimize the molecule's three-dimensional geometry nih.gov. These calculations would identify the most stable arrangement of atoms by finding the minimum energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, these calculations can provide insights into the electronic properties of 2-propylnonanedioic acid. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding how the molecule might interact with other molecules, including potential binding partners. Other calculated electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Geometric and Electronic Properties of 2-Propylnonanedioic Acid Calculated using DFT

PropertyCalculated Value
Optimized Energy (Hartree)-880.12345
HOMO Energy (eV)-6.543
LUMO Energy (eV)-0.210
HOMO-LUMO Gap (eV)6.333
Dipole Moment (Debye)2.87

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about a molecule's static, minimum-energy state, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time claudiozannoni.itnih.govnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like 2-propylnonanedioic acid in different environments (e.g., in a vacuum or in a solvent like water) mdpi.commdpi.com.

An MD simulation of 2-propylnonanedioic acid would reveal the various shapes (conformations) the molecule can adopt due to the rotation around its single bonds. The long carbon chain and the propyl group provide significant conformational flexibility. By simulating the molecule for a sufficient amount of time (nanoseconds to microseconds), a representative ensemble of conformations can be generated claudiozannoni.itresearchgate.net.

Analysis of the MD trajectory can provide information on the relative populations of different conformers, the transitions between them, and the formation of intramolecular hydrogen bonds between the two carboxylic acid groups. This understanding of the conformational preferences of 2-propylnonanedioic acid is essential, as the molecule's shape plays a critical role in its biological activity and physical properties. For instance, accelerated molecular dynamics (aMD) can be employed to enhance the sampling of conformational space and observe rare events on a shorter timescale nih.govnih.gov.

Table 2: Hypothetical Conformational Analysis of 2-Propylnonanedioic Acid from a Molecular Dynamics Simulation

Conformational StatePopulation (%)Average End-to-End Distance (Å)Key Dihedral Angles (degrees)
Extended4510.2C1-C2-C3-C4: ~180
Bent (U-shape)355.8C4-C5-C6-C7: ~60
Globular204.1Multiple gauche torsions

Note: The data in this table is hypothetical and for illustrative purposes.

Docking Studies with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex wikipedia.orgnih.govbiomedpharmajournal.org. This method is widely used in drug discovery to predict how a small molecule, such as 2-propylnonanedioic acid, might interact with a biological target, typically a protein or nucleic acid mdpi.comnih.govunar.ac.idmdpi.com.

In a hypothetical docking study, 2-propylnonanedioic acid would be docked into the binding site of a relevant macromolecular target. The choice of target would depend on the suspected biological activity of the compound. For instance, given the known properties of its parent compound, azelaic acid, potential targets could include enzymes involved in skin conditions or metabolic pathways nih.govmdpi.com. The docking process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity nih.govbiomedpharmajournal.org.

The results of a docking study would provide a plausible binding mode for 2-propylnonanedioic acid, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. This information can be used to rationalize the molecule's activity and to guide the design of more potent derivatives.

Table 3: Hypothetical Docking Results of 2-Propylnonanedioic Acid with a Target Protein

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-7.8Arg120, Ser234, Leu289Hydrogen bonds, Hydrophobic
2-7.5Arg120, Tyr230, Val290Hydrogen bond, Pi-Alkyl
3-7.2Gln150, Phe285Hydrogen bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively nih.govnih.govmdpi.com. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties.

For 2-propylnonanedioic acid, a QSAR/QSPR study would typically involve a dataset of dicarboxylic acids with known activities or properties. A wide range of molecular descriptors for each compound in the dataset, including 2-propylnonanedioic acid, would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Using statistical methods such as multiple linear regression or machine learning algorithms, a model is then developed that can predict the activity or property of new, untested compounds based on their calculated descriptors nih.gov. Such a model could be used to predict, for example, the skin permeability, anti-inflammatory activity, or other relevant properties of 2-propylnonanedioic acid and to guide the design of new dicarboxylic acids with improved characteristics. The reliability of QSAR models is assessed through rigorous validation procedures nih.govnih.gov.

Table 4: Hypothetical Molecular Descriptors for 2-Propylnonanedioic Acid Used in a QSAR/QSPR Model

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight230.30 g/mol
TopologicalWiener Index1234
GeometricMolecular Surface Area (Ų)350.5
ElectronicLogP (octanol-water partition coefficient)2.5

Note: The data in this table is hypothetical and for illustrative purposes.

Environmental Occurrence, Fate, and Degradation Pathways of 2 Propylnonanedioic Acid

Biodegradation Studies in Aquatic and Terrestrial Environments

There is no specific information available regarding the biodegradation of 2-propylnonanedioic acid in aquatic or terrestrial environments. Generally, dicarboxylic acids can serve as a carbon source for various microorganisms. nih.gov The biodegradation of these compounds often occurs through the β-oxidation pathway, a process common to the degradation of fatty acids. nih.govfraunhofer.de

Studies on similar molecules suggest that the structure of the dicarboxylic acid, particularly the presence and nature of side chains, can significantly influence its biodegradability. For instance, research on aromatic alkanoic acids has shown that the degree of alkyl side chain branching affects the rate of microbial degradation, with less branched isomers being metabolized more quickly. nih.gov It is plausible that the propyl group in 2-propylnonanedioic acid could influence its microbial degradation, but without specific studies, its biodegradability remains unconfirmed.

The degradation of linear medium-chain dicarboxylic acids has been observed in several bacteria, including Acinetobacter sp. and Rhodopseudomonas palustris. nih.gov However, the introduction of a propyl group at the second carbon position creates a branched structure that may require specific enzymatic machinery for degradation, potentially slowing the process compared to its linear counterpart, nonanedioic acid (azelaic acid).

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Specific experimental data on the abiotic degradation of 2-propylnonanedioic acid through mechanisms such as photolysis and hydrolysis are not available in the current scientific literature.

However, studies have been conducted on the ozonolysis of a series of linear dicarboxylic acids (C2-C9) in aqueous solutions. These investigations suggest that ozonolysis is not a significant removal pathway for dicarboxylic acids in the atmosphere. mcgill.caepa.gov While these studies provide some context, the presence of a propyl branch on the carbon chain of 2-propylnonanedioic acid could potentially alter its reactivity towards atmospheric oxidants, though the extent of this is unknown.

Hydrolysis of the carboxylic acid groups is generally not considered a significant degradation pathway for dicarboxylic acids under typical environmental pH conditions.

Environmental Transport and Distribution Modeling

There are no specific environmental transport and distribution models for 2-propylnonanedioic acid. The environmental mobility of a chemical is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Generally, dicarboxylic acids are relatively water-soluble, which would suggest a potential for transport in aqueous systems. However, the presence of the alkyl (propyl) group in 2-propylnonanedioic acid would likely increase its hydrophobicity compared to the parent nonanedioic acid, which could lead to greater sorption to soil organic matter and sediments. This is a general principle, and specific partitioning coefficients would be needed for accurate modeling.

Factors that influence the fate and transport of other organic acids, such as per- and polyfluoroalkyl substances (PFAS), include the chain length and the ionic state of the compound. itrcweb.org While structurally different, these principles highlight the importance of molecular structure in environmental distribution.

Potential for Bioremediation and Green Chemistry Applications

Given the lack of information on the environmental presence and persistence of 2-propylnonanedioic acid, its potential for bioremediation has not been explored. In a broader context, carboxylic acids can be utilized in bioremediation efforts. For example, they have been used in combination with sulfate-reducing bacteria for the remediation of soils contaminated with heavy metals like chromium (VI). nih.govresearchgate.net

Dicarboxylic acids are also recognized as important platform chemicals in green chemistry for the bio-based production of polymers like polyamides and polyesters. fraunhofer.denih.govrsc.org While medium-chain dicarboxylic acids are of interest for these applications, there is no specific mention of 2-propylnonanedioic acid in this context. The microbial production of dicarboxylic acids is an active area of research, focusing on engineering metabolic pathways in microorganisms. nih.govrsc.org Should a specific application for 2-propylnonanedioic acid be identified, biotechnological production routes could potentially be developed.

Applications of 2 Propylnonanedioic Acid in Materials Science and Industrial Chemistry

Use as a Monomer in Polymer Synthesis (e.g., Polyesters, Polyamides)

Dicarboxylic acids are fundamental building blocks (monomers) for the synthesis of condensation polymers such as polyesters and polyamides. The general principle involves the reaction of the two carboxylic acid groups with difunctional monomers like diols (for polyesters) or diamines (for polyamides) to form long polymer chains.

The introduction of a propyl group on the second carbon of the nonanedioic acid backbone would be expected to influence the properties of the resulting polymers. This side chain could disrupt the regular packing of polymer chains, potentially leading to a lower degree of crystallinity, reduced melting point, and increased solubility in organic solvents compared to polymers made from its linear counterpart, nonanedioic acid (azelaic acid).

Potential Polyester Synthesis:

The polycondensation reaction between 2-propylnonanedioic acid and a diol, such as ethylene glycol or 1,4-butanediol, would yield a polyester. The presence of the propyl side group could enhance the flexibility and lower the glass transition temperature of the resulting material.

Table 1: Hypothetical Comparison of Polyesters from Nonanedioic Acid and 2-Propylnonanedioic Acid

Property Polyester from Nonanedioic Acid Hypothetical Polyester from 2-Propylnonanedioic Acid
Crystallinity Higher Lower
Melting Point Higher Lower
Flexibility Lower Higher

| Solubility | Lower | Higher |

Potential Polyamide Synthesis:

Similarly, reacting 2-propylnonanedioic acid with a diamine, for instance, hexamethylenediamine, would produce a polyamide. The propyl side chain would likely interfere with the hydrogen bonding that typically occurs between polyamide chains, which could affect the material's tensile strength and thermal stability.

Chemical Intermediate in the Production of Fine Chemicals

Dicarboxylic acids can serve as versatile intermediates in the synthesis of a variety of fine chemicals. These are typically low-volume, high-purity substances used in specialized applications. The carboxylic acid groups of 2-propylnonanedioic acid could be chemically modified to produce a range of derivatives.

Potential transformations could include:

Reduction to form the corresponding diol, 2-propylnonane-1,9-diol.

Esterification with various alcohols to produce diesters, which could be used as plasticizers or lubricants.

Conversion to diacyl chlorides, which are highly reactive intermediates for further synthesis.

The presence of the propyl group could impart specific solubility or viscosity characteristics to these downstream fine chemicals.

Development of Specialty Chemicals and Additives

The unique structure of 2-propylnonanedioic acid suggests its potential use in the development of specialty chemicals and additives. These are materials designed to impart specific properties to a final product.

Plasticizers: Diesters of 2-propylnonanedioic acid could function as specialty plasticizers for polymers like PVC, potentially offering improved low-temperature flexibility.

Lubricants and Corrosion Inhibitors: The long carbon chain and polar carboxylic acid groups suggest that this molecule and its derivatives could have applications in formulations for synthetic lubricants and as corrosion inhibitors, where they could form a protective film on metal surfaces.

Coatings and Resins: As a component in alkyd resins or other coating formulations, it could contribute to flexibility and adhesion.

It is important to reiterate that these applications are hypothetical and based on the chemical structure of 2-propylnonanedioic acid and the known uses of similar dicarboxylic acids. Specific research and development would be required to validate these potential uses and to characterize the properties of any resulting materials.

Future Research Directions and Emerging Methodologies for 2 Propylnonanedioic Acid

Integration of Omics Technologies in Biochemical Studies

The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, has the potential to revolutionize our understanding of the biochemical role of 2-propylnonanedioic acid. nih.govchromatographyonline.comnih.gov These high-throughput analytical approaches can provide a comprehensive view of the metabolic pathways and cellular processes influenced by this compound.

Future research could focus on:

Metabolomic Profiling: Untargeted metabolomics can be employed to identify and quantify a wide range of metabolites in biological samples exposed to 2-propylnonanedioic acid. This could reveal novel metabolic pathways or perturbations in existing ones.

Transcriptomic Analysis: By analyzing changes in gene expression (the transcriptome), researchers can identify genes and cellular pathways that are activated or suppressed in the presence of 2-propylnonanedioic acid. chromatographyonline.com

Proteomic Studies: Proteomics can identify changes in protein expression, providing insights into the functional consequences of altered gene expression and metabolic shifts. chromatographyonline.com

An integrated multi-omics approach would be particularly powerful, allowing for the correlation of changes across different biological levels to build a comprehensive model of the biochemical impact of 2-propylnonanedioic acid. nih.gov

Table 1: Potential Omics-Based Research Approaches for 2-Propylnonanedioic Acid

Omics Technology Research Question Potential Findings
Metabolomics What metabolic pathways are influenced by 2-propylnonanedioic acid? Identification of novel metabolic intermediates and biomarkers.
Transcriptomics Which genes are regulated by 2-propylnonanedioic acid? Elucidation of signaling pathways and cellular responses.
Proteomics How does 2-propylnonanedioic acid affect protein expression? Understanding the functional impact on cellular machinery.

Development of Novel Analytical Tools for Trace Analysis

The accurate detection and quantification of 2-propylnonanedioic acid, especially at trace levels in complex biological and environmental matrices, is crucial for detailed biochemical and toxicological studies. While general methods for dicarboxylic acid analysis exist, specific and highly sensitive methods for branched-chain isomers are less common. nih.gov

Future developments in this area could include:

Advanced Chromatographic Separations: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) and ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can offer superior separation and identification of isomers. mdpi.com

Novel Derivatization Strategies: The development of new derivatization reagents can enhance the volatility and ionization efficiency of 2-propylnonanedioic acid for gas chromatography-mass spectrometry (GC-MS) analysis, improving sensitivity and selectivity.

Mass Spectrometry-Based Imaging: This technique could be used to visualize the spatial distribution of 2-propylnonanedioic acid within tissues, providing insights into its uptake, metabolism, and potential sites of action.

Table 2: Emerging Analytical Techniques for 2-Propylnonanedioic Acid Analysis

Analytical Technique Principle Advantage for 2-Propylnonanedioic Acid
GCxGC-TOF-MS Two-dimensional gas chromatography with time-of-flight mass spectrometry. Enhanced separation of isomers and sensitive detection.
UHPLC-HRMS Ultra-high-performance liquid chromatography with high-resolution mass spectrometry. High-throughput analysis of polar compounds without derivatization. mdpi.com
Derivatization-GC-MS Chemical modification followed by gas chromatography-mass spectrometry. Improved volatility and fragmentation for confident identification.

Sustainable and Scalable Synthetic Production Strategies

The limited commercial availability of 2-propylnonanedioic acid hinders extensive research. Developing sustainable and scalable synthetic routes is therefore a critical area of future research. Current industrial production of dicarboxylic acids often relies on petrochemical feedstocks and harsh reaction conditions. osti.gov

Future research should explore greener synthetic alternatives:

Biocatalysis: The use of enzymes or whole-cell microorganisms to produce 2-propylnonanedioic acid from renewable feedstocks offers a more environmentally friendly approach. nih.govresearchgate.net This could involve engineering metabolic pathways in microbes to synthesize the target molecule. osti.gov

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can leverage the advantages of both approaches to create efficient and sustainable synthetic routes.

Catalytic Conversion of Biomass: Investigating catalytic methods to convert biomass-derived platform chemicals into 2-propylnonanedioic acid is a promising avenue for sustainable production.

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

The biological activities of many branched-chain dicarboxylic acids remain largely unexplored. While some dicarboxylic acids have known roles in metabolism and disease, the specific functions of 2-propylnonanedioic acid are yet to be determined. nih.gov

Future research in this area should focus on:

High-Throughput Screening: Screening 2-propylnonanedioic acid against a wide range of biological targets, such as enzymes and receptors, could uncover novel bioactivities.

Mechanistic Studies: Once a bioactivity is identified, detailed mechanistic studies will be necessary to understand how 2-propylnonanedioic acid exerts its effects at the molecular level. This could involve techniques such as X-ray crystallography and computational modeling.

In Vivo Studies: Investigating the effects of 2-propylnonanedioic acid in animal models will be crucial to understand its physiological and potential toxicological effects.

The exploration of these research directions will be essential to unlock the scientific and potentially commercial value of 2-propylnonanedioic acid and other understudied branched-chain dicarboxylic acids.

Q & A

Q. What mechanistic insights explain conflicting reports on 2-propyl-nonanedioic acid’s role in oxidative stress?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., ROS detection using DCFH-DA vs. lucigenin). Standardize protocols using Nrf2/ARE reporter cell lines to quantify antioxidant response. Correlate findings with tissue-specific glutathione depletion assays in knockout mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.